molecular formula C32H35F3N6O2 B605634 (6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone CAS No. 1640294-29-6

(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone

Cat. No. B605634
CAS RN: 1640294-29-6
M. Wt: 592.6672
InChI Key: KKRRTZFDLYCBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ASP4132 is a molecule with potential antineoplastic activity. Upon oral administration, ASP4132 affects oxidative phosphorylation in mitochondria of metabolically-active tumor cells, which reduces both energy production and tumor cell proliferation. Mitochondrial oxidative phosphorylation is hyperactivated in tumor cells and plays a key role in the promotion of tumor cell proliferation.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Patel, Agravat, and Shaikh (2011) involved the synthesis of compounds similar to the chemical . They used 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare a range of compounds, which showed variable and modest antimicrobial activity against various strains of bacteria and fungi. This suggests potential antimicrobial applications for similar compounds (Patel, Agravat, & Shaikh, 2011).

Structural Analysis and Potential Uses

Another study by Richter et al. (2023) focused on the crystal and molecular structures of a similar compound, highlighting its potential as an antitubercular agent. Such structural analyses are crucial for understanding the pharmacological potentials of complex compounds (Richter et al., 2023).

Antiproliferative Activity

Prasad et al. (2018) synthesized a novel compound with similar structural characteristics and evaluated its antiproliferative activity. Their findings, supported by various spectroscopic and X-ray diffraction studies, suggest potential applications in cancer research (Prasad et al., 2018).

Application in Receptor Agonist Synthesis

Luo and Naguib (2012) reported on the synthesis of a selective CB2 receptor agonist, using a process that could be relevant for the synthesis of compounds like the one . Their approach involved several steps, including palladium catalyzed tandem intramolecular Heck/Suzuki cross coupling reaction, suggesting possible applications in neuropharmacology (Luo & Naguib, 2012).

Pharmaceutical Evaluation

Tsuno et al. (2017) evaluated a series of compounds structurally similar to the target chemical as TRPV4 channel antagonists for pain treatment. Their structure-activity relationship analysis and synthesis details provide insights into pharmaceutical applications for similar compounds (Tsuno et al., 2017).

Anti-mycobacterial Chemotypes

Pancholia et al. (2016) identified a scaffold structurally related to the chemical as a new anti-mycobacterial chemotype. Their study involved the synthesis and assessment of compounds for their potential anti-tubercular activity, highlighting another possible application area (Pancholia et al., 2016).

properties

CAS RN

1640294-29-6

Product Name

(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone

Molecular Formula

C32H35F3N6O2

Molecular Weight

592.6672

IUPAC Name

[6-[1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-yl]-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C32H35F3N6O2/c1-43-29-9-4-23(19-36-29)21-39-12-10-24(11-13-39)25-5-8-27-28(18-25)38-30(37-27)31(42)41-16-14-40(15-17-41)20-22-2-6-26(7-3-22)32(33,34)35/h2-9,18-19,24H,10-17,20-21H2,1H3,(H,37,38)

InChI Key

KKRRTZFDLYCBDK-UHFFFAOYSA-N

SMILES

COC1=NC=C(C=C1)CN2CCC(CC2)C3=CC4=C(C=C3)N=C(N4)C(=O)N5CCN(CC5)CC6=CC=C(C=C6)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ASP4132;  ASP-4132;  ASP 4132.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone
Reactant of Route 5
(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone
Reactant of Route 6
(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone

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